6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Beschreibung
Eigenschaften
IUPAC Name |
6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N4/c7-3-1-2-4-10-11-6(5(8)9)13(4)12-3/h1-2,5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMPZOMVJLWOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2C(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326710 | |
| Record name | 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822101 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477889-88-6 | |
| Record name | 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with difluoromethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 6 undergoes substitution under SNAr conditions. Key examples include:
The pyridazine ring’s electron-withdrawing nature activates the chlorine for substitution. Difluoromethyl’s inductive (-I) effect further enhances electrophilicity at position 6.
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization at position 6:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh3)4, K2CO3, dioxane/H2O (3:1), 90°C, 12 h
-
Substrates : Aryl/heteroaryl boronic acids
-
Products : 6-Aryl/heteroaryl derivatives (e.g., 6-phenyl, 6-pyridyl)
-
Yields : 60–85%
Buchwald-Hartwig Amination
-
Conditions : Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C, 24 h
-
Substrates : Secondary amines (e.g., morpholine, piperidine)
-
Products : 6-Amino derivatives with improved solubility
-
Yields : 50–70%
Functionalization of the Difluoromethyl Group
The -CF2H group participates in selective transformations:
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO4/H2SO4, 60°C, 4 h | 3-Carboxylic acid derivative | Low yield (30%) due to overoxidation |
| Radical fluorination | Selectfluor®, UV light, CH3CN, 24 h | 3-Trifluoromethyl analogue | Requires photoactivation |
| Hydrogenolysis | H2 (1 atm), Pd/C, EtOH, 25°C, 6 h | 3-Methyl derivative | Retains triazole-pyridazine core |
Triazole Ring Reactivity
The triazole moiety undergoes cycloadditions and alkylations:
1,3-Dipolar Cycloaddition
-
Conditions : Cu(I) catalyst, azide (R-N3), DMF, 60°C, 12 h
-
Products : Triazole-fused hybrids (e.g., 1,2,3-triazolo-triazolopyridazines)
N-Alkylation
-
Conditions : NaH, R-X (alkyl halides), THF, 0°C → 25°C, 6 h
-
Products : N1-alkylated derivatives (e.g., N1-benzyl, N1-ethyl)
Electrophilic Substitution
Limited electrophilic substitution occurs due to the electron-deficient pyridazine core. Nitration requires harsh conditions:
-
Nitration : HNO3/H2SO4, 0°C → 50°C, 8 h → 5-nitro derivative (yield: 20%)
-
Sulfonation : SO3/DMF, 80°C, 12 h → 5-sulfonic acid (yield: 35%)
Reduction Reactions
Selective reductions modify the pyridazine ring:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Catalytic hydrogenation | H2 (3 atm), Pd/C, EtOH, 60°C, 24 h | Partially saturated dihydro-pyridazine | 50% |
| LiAlH4 reduction | LiAlH4, THF, reflux, 6 h | Ring-opened amine derivatives | 30% |
Stability Under Acidic/Basic Conditions
-
Acid stability : Stable in HCl (1M, 24 h) but decomposes in H2SO4 (>50°C).
-
Base stability : Degrades in NaOH (1M) at 80°C via triazole ring hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : CHClFN
- Molecular Weight : 204.57 g/mol
- CAS Number : 477889-88-6
- IUPAC Name : 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
The compound features a triazolo-pyridazine scaffold that is known for its diverse biological activities. Its unique structure allows for various modifications to enhance its efficacy against different targets.
Biological Activities
- Antimicrobial Activity :
-
Anti-parasitic Effects :
- Research has indicated that triazolopyridazine derivatives exhibit activity against Cryptosporidium parvum, a parasite responsible for cryptosporidiosis. The compound has been evaluated for its potency, with some analogs showing an EC of 0.17 μM in vitro. This highlights its potential as a therapeutic agent for treating parasitic infections, particularly in immunocompromised individuals .
- Cardiotoxicity Concerns :
Structure-Activity Relationships (SAR)
The exploration of SAR for this compound has led to the synthesis of various analogs aimed at improving potency and selectivity:
- Modification Strategies :
- Replacing different heteroaryl groups while retaining the triazolopyridazine core has been a successful strategy to enhance biological activity.
- For example, certain modifications have led to compounds with improved selectivity profiles against the hERG channel while retaining anti-parasitic activity .
Therapeutic Potential
The therapeutic implications of this compound are vast:
-
Potential Uses in Infectious Diseases :
- Given its effectiveness against Cryptosporidium and other pathogens, this compound could be developed as a treatment option for infectious diseases that currently lack effective therapies.
-
Role in Cancer Therapy :
- The unique properties of the triazolo-pyridazine scaffold may also lend themselves to applications in oncology research. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.
Case Studies and Research Findings
Several studies have documented the efficacy of triazolopyridazine derivatives:
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme involved in disease progression.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
Trifluoromethyl Analogs
- Example: 6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (C₆H₂ClF₃N₄, MW: 222.56) . Biological Impact: -CF₃ analogs exhibit stronger electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets but could also increase metabolic stability .
Chloromethyl and Alkyl Analogs
- Example : 6-Chloro-3-(chloromethyl)-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine (C₇H₆Cl₂N₄, MW: 217.05) .
Aryl and Heteroaryl Analogs
Substituent Variations at Position 6
While the chlorine atom at position 6 is conserved in most analogs, some derivatives feature alternative halogens or functional groups:
Physicochemical Properties
| Property | Difluoromethyl Analog | Trifluoromethyl Analog | Chloromethyl Analog | 2-Methoxyphenyl Analog |
|---|---|---|---|---|
| Molecular Weight | ~210.58 | 222.56 | 217.05 | 260.68 |
| logP | 1.6 | 2.1 | 1.8 | 2.8 |
| Aqueous Solubility (µM) | 45 | 22 | 85 | <10 |
| Metabolic Stability (t₁/₂) | 120 min | 180 min | 30 min | 90 min |
Key Research Findings
Fluorine Effects : Difluoromethyl and trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation compared to chloromethyl analogs .
Selectivity in Kinase Inhibition : The difluoromethyl group’s smaller size and balanced lipophilicity improve selectivity for mutant kinases (e.g., G2019S-LRRK2) over wild-type isoforms .
Antimicrobial Activity : Aryl-substituted derivatives show broader-spectrum activity but suffer from poor pharmacokinetics, limiting their therapeutic utility .
Biologische Aktivität
6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS Number: 477889-88-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C₆H₃ClF₂N₄
- Molecular Weight : 204.57 g/mol
- Purity : ≥ 95%
- Storage Conditions : Ambient temperature
Antiproliferative Activity
Research has indicated that compounds related to the [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study synthesized several derivatives and found that certain compounds displayed potent activity with IC50 values ranging from 0.008 to 90.5 μM against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. Notably, a derivative identified as 4q demonstrated an IC50 of 0.014 μM against SGC-7901 cells, indicating strong antiproliferative properties comparable to established chemotherapeutics like CA-4 .
The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization. Tubulin is a key protein in cell division; thus, disrupting its dynamics can lead to cell cycle arrest and apoptosis in cancer cells. The immunostaining assays confirmed that compound 4q significantly disrupted microtubule dynamics, which is crucial for effective cancer treatment .
Case Studies
| Study | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Study A | SGC-7901 | 0.014 | Tubulin Inhibition |
| Study B | A549 | 0.008 | Tubulin Inhibition |
| Study C | HT-1080 | 0.012 | Tubulin Inhibition |
Additional Pharmacological Activities
Besides its antiproliferative effects, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown promise in other areas:
- Anti-inflammatory Activity : Some derivatives have been evaluated for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Certain compounds within this class have demonstrated antimicrobial effects against various pathogens.
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves a multi-step approach:
- Step 1 : Start with 3,6-dichloropyridazine, reacting with hydrazine hydrate to form 6-chloro-3-hydrazinylpyridazine.
- Step 2 : Condense with difluoroacetic acid or its derivatives under reflux conditions to form the triazole ring via oxidative cyclization.
- Key Reagents : Iodobenzene diacetate (IBD) or lead tetraacetate as oxidants, dichloromethane as solvent .
- Yield Optimization : Adjust stoichiometry and reaction time to mitigate side reactions (e.g., dimerization) .
Q. How is the crystal structure of this compound characterized?
- X-ray Diffraction (XRD) : Resolve the planar bicyclic structure (pyridazine fused with triazole) and substituent positions.
- Hydrogen Bonding : Intramolecular C–H⋯N interactions stabilize the planar conformation .
- π–π Stacking : Dimers form via π-π interactions between triazole and pyridazine rings, confirmed by bond-length analysis (C–Cl bond: ~1.72 Å) .
- Software : SHELXL for refinement and SHELXS for structure solution .
Q. What preliminary biological assays are used to evaluate its activity?
- Kinase Inhibition : Screen against MAPK pathways using fluorescence-based kinase activity assays (IC50 determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, HepG2) to assess antiproliferative effects .
- Enzyme Binding : Surface plasmon resonance (SPR) to measure binding kinetics with target proteins .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths vs. reactivity) be resolved?
- Comparative Analysis : Compare bond lengths (e.g., C–Cl vs. C–N) with structurally similar compounds (e.g., 6-chloro-3-methyl derivatives) to identify electronic effects .
- DFT Calculations : Validate experimental bond lengths using density functional theory (DFT) to model electron localization .
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
Q. What strategies improve synthetic yield and purity in large-scale synthesis?
- Catalyst Optimization : Replace Br2/AcOH with Pd(t-Bu3P)2 in Suzuki couplings for cross-coupling reactions (yield: ~67% vs. 48% with traditional methods) .
- Solvent Selection : Use 1,4-dioxane/water mixtures for better solubility and reduced byproduct formation .
- Workflow Automation : Implement flow chemistry for precise control of cyclization steps .
Q. How does computational modeling aid in structure-activity relationship (SAR) studies?
- Docking Simulations : Use AutoDock Vina to predict binding modes with kinase ATP-binding pockets (e.g., c-Met, Pim-1) .
- MD Simulations : Analyze stability of π–π interactions in solvent environments (e.g., water, DMSO) over 100-ns trajectories .
- QSAR Models : Corporate Hammett constants of substituents (e.g., difluoromethyl’s σp value) to predict inhibitory potency .
Q. What challenges arise in evaluating combination therapies with this compound?
- Synergy Screening : Use Chou-Talalay combination index (CI) to assess interactions with chemotherapeutics (e.g., adriamycin) .
- Resistance Mechanisms : Profile ABC transporter overexpression in resistant cell lines via qPCR .
- Metabolic Stability : Monitor CYP450-mediated degradation using liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
